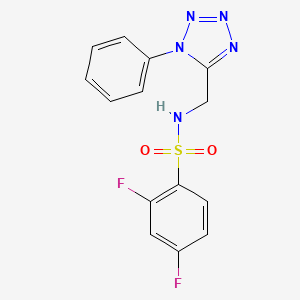

2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

説明

2,4-Difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a 2,4-difluorophenyl group linked to a sulfonamide moiety, which is further substituted with a methyl-tetrazole-phenyl unit. The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, serves as a bioisostere for carboxylic acid groups, enhancing metabolic stability and modulating electronic properties.

特性

IUPAC Name |

2,4-difluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N5O2S/c15-10-6-7-13(12(16)8-10)24(22,23)17-9-14-18-19-20-21(14)11-4-2-1-3-5-11/h1-8,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOUQEHSKNMYHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The benzene ring is then functionalized with fluorine atoms through electrophilic substitution reactions. The final step involves the formation of the sulfonamide group, which can be achieved by reacting the functionalized benzene ring with a suitable sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

科学的研究の応用

2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Explored for its potential as an anti-inflammatory and antimicrobial agent.

Industry: Utilized in the development of advanced materials with specific electronic properties.

作用機序

The mechanism of action of 2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The tetrazole ring can enhance the compound’s binding affinity through additional hydrogen bonding and electrostatic interactions .

類似化合物との比較

Key Observations:

- Synthetic Yields : Yields range from 13% (8g) to 28% (8e), suggesting steric or electronic challenges in introducing bulkier groups (e.g., piperidine in 8g) .

- Structural Impact on NMR : The tetrazole-free analogues show distinct NMR profiles. For instance, acrylamide carbonyls resonate near δ 167 ppm, whereas the tetrazole’s aromatic protons in the target compound would likely appear upfield (δ 7.5–8.0 ppm) due to electron-withdrawing effects .

Functional Implications of Substituent Variations

- Tetrazole vs. Acrylamide: The tetrazole’s aromaticity and hydrogen-bonding capacity contrast with the flexible, planar acrylamide groups in 8d–8h. This difference may influence target selectivity; acrylamides often engage in covalent binding with cysteine residues, whereas tetrazoles participate in non-covalent interactions .

- Fluorine Effects : The 2,4-difluoro substitution on the benzene ring enhances electronegativity and membrane permeability across all analogues, a common strategy in drug design to improve pharmacokinetics .

生物活性

2,4-Difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide, with the CAS number 920466-49-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action based on diverse scientific studies.

The molecular formula of this compound is , and it has a molecular weight of 351.33 g/mol. The compound features a sulfonamide group and a tetrazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁F₂N₅O₂S |

| Molecular Weight | 351.33 g/mol |

| CAS Number | 920466-49-5 |

Biological Activity Overview

Research indicates that compounds containing sulfonamide and tetrazole moieties often exhibit significant biological activities, particularly in cancer treatment. The following sections detail specific findings related to the anticancer activity of 2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide.

Anticancer Activity

A study published in the journal Molecules highlighted the anticancer potential of similar sulfonamides. Compounds with structural similarities exhibited IC₅₀ values indicating their effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The most potent compounds demonstrated IC₅₀ values as low as 42 µM, surpassing the reference drug chlorambucil in efficacy .

Mechanism of Action

Molecular docking studies have suggested that these compounds may bind effectively to estrogen receptors, which are critical in the proliferation of breast cancer cells. The binding affinity and interaction dynamics provide insights into how these compounds may inhibit cancer cell growth through receptor modulation .

Case Studies

-

Study on Sulfonamides with Tetrazole Moieties :

- Objective : To evaluate the anticancer activity against human breast cancer cell lines.

- Findings : Compounds similar to 2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide showed significant cytotoxic effects, particularly against MCF-7 cells, with a dose-dependent reduction in cell viability .

- In Silico Studies :

Summary of Biological Activities

The biological activities of 2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Effective against breast cancer cell lines (MCF-7, MDA-MB-231) with promising IC₅₀ values. |

| Mechanism of Action | Potential binding to estrogen receptors influencing cell proliferation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。